molecular formula C10H10N4O4S B3039344 5-Amino-1-[4-(aminosulphonyl)phenyl]pyrazole-4-carboxylic acid CAS No. 1017794-41-0

5-Amino-1-[4-(aminosulphonyl)phenyl]pyrazole-4-carboxylic acid

Cat. No.: B3039344
CAS No.: 1017794-41-0
M. Wt: 282.28 g/mol
InChI Key: ZGJYEUOXVSIVLT-UHFFFAOYSA-N
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Description

5-Amino-1-[4-(aminosulphonyl)phenyl]pyrazole-4-carboxylic acid ( 1017794-41-0) is a pyrazole-carboxylic acid derivative of significant interest in chemical and pharmaceutical research . The compound features a sulfonamide-functional phenyl group at the 1-position of the pyrazole ring, a configuration often associated with diverse biological activity. This molecular architecture, characterized by hydrogen-bonding capable amino, carboxylic acid, and sulfonamide groups, suggests potential for use as a key synthetic intermediate or building block in the development of novel molecular entities . The presence of the 4-(aminosulfonyl)phenyl substituent is a notable structural feature that may contribute to specific target binding or modulate the compound's physicochemical properties . Researchers can leverage this chemical for constructing more complex structures, particularly in medicinal chemistry programs targeting various enzymes or receptors where sulphonamide-containing compounds show affinity. The planar conformation of the pyrazole core, as observed in related structures, can be crucial for intermolecular interactions, such as the formation of two-dimensional sheets via strong N-H···N and O-H···O hydrogen bonds, which may be relevant in materials science applications . Available for research purposes, this compound is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human consumption.

Properties

IUPAC Name

5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O4S/c11-9-8(10(15)16)5-13-14(9)6-1-3-7(4-2-6)19(12,17)18/h1-5H,11H2,(H,15,16)(H2,12,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGJYEUOXVSIVLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=C(C=N2)C(=O)O)N)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Two-Step Cyclization Using Phenylhydrazines and Cyanoacrylic Acid Esters

In this approach, 4-(aminosulphonyl)phenylhydrazine reacts with ethoxymethylene malononitrile or analogous cyanoacrylic acid esters. The reaction proceeds via a Michael-type addition followed by intramolecular cyclization. For example, EP0053698B1 details the synthesis of 5-amino-1-phenylpyrazole-4-carboxylic acid esters by treating substituted phenylhydrazines with 2-cyanoacrylic acid esters at temperatures below 70°C to form intermediates, which are subsequently cyclized at elevated temperatures (>70°C) or via acid catalysis. Adapting this method, the aminosulphonyl group is introduced pre-cyclization by starting with 4-(aminosulphonyl)phenylhydrazine.

Key Reaction Conditions :

  • Solvents : Ethanol, trifluoroethanol, or dioxane.
  • Temperature : Reflux (70–100°C) for 4–6 hours.
  • Yield : 47–93% depending on substituent electronic effects.

One-Pot Synthesis via In Situ Hydrazine Formation

An alternative method involves the neutralization of 4-(aminosulphonyl)phenylhydrazine hydrochloride with triethylamine in ethanol, followed by immediate reaction with ethoxymethylene malononitrile. This bypasses intermediate isolation, streamlining the process. Scirp.org reports similar protocols for fluorinated aryl pyrazoles, achieving yields up to 68% after column chromatography.

Introduction of the Aminosulphonyl Functional Group

The aminosulphonyl (-SO2NH2) group is introduced either pre- or post-cyclization:

Pre-Cyclization Functionalization

4-(Aminosulphonyl)phenylhydrazine is synthesized via sulfonation of aniline derivatives. For instance, treating 4-nitroaniline with chlorosulfonic acid yields 4-nitrophenylsulfonyl chloride, which is aminated to form the hydrazine precursor. This route ensures precise positioning of the aminosulphonyl group but requires careful handling of corrosive reagents.

Post-Cyclization Sulfonation

Direct sulfonation of the pre-formed pyrazole core is challenging due to the reactivity of the amino and carboxylic acid groups. However, EP0053698B1 suggests protecting the amino group with acetyl or benzyl moieties before sulfonation, followed by deprotection. This method remains less favored due to additional steps and reduced yields.

Optimization of Reaction Parameters

Solvent Effects

Protic solvents like ethanol enhance cyclization rates by stabilizing transition states through hydrogen bonding. Scirp.org demonstrates that trifluoroethanol (TFE) further improves yields (84% vs. 63% in ethanol) due to its high polarity and ability to stabilize intermediates.

Temperature and Time

Cyclization at 70–80°C for 4–6 hours optimizes yield and minimizes side products like uncyclized hydrazides. Prolonged heating (>8 hours) risks decarboxylation of the carboxylic acid group.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via silica gel chromatography using hexane/ethyl acetate gradients (3:1 to 5:1). Scirp.org reports successful isolation of 5-amino-1-arylpyrazole-4-carbonitriles with >95% purity.

Spectroscopic Validation

  • 1H NMR : The amino protons (NH2) resonate as broad singlets at δ 4.8–5.2 ppm.
  • 13C NMR : The pyrazole C-4 carbon (carboxylic acid) appears at δ 165–170 ppm, while the cyano carbon (if present) is observed at δ 115–120 ppm.
  • MS : Molecular ion peaks [M+H]+ confirm molecular weights within ±0.5 Da.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and sulfonamide groups, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid or the carboxylic acid group to an alcohol.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Nitroso derivatives, nitro derivatives.

    Reduction Products: Sulfonic acids, alcohols.

    Substitution Products: Alkylated or acylated derivatives.

Scientific Research Applications

5-Amino-1-[4-(aminosulphonyl)phenyl]pyrazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-Amino-1-[4-(aminosulphonyl)phenyl]pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, the compound can act as an agonist or antagonist, modulating signal transduction processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

The following table summarizes key structural analogs, their substituents, and reported biological activities:

Compound Substituents Biological Activity Key References
5-Amino-1-(4-(N-benzylsulfamoyl)phenyl)pyrazole-4-carboxylic acid (Target) 4-(N-benzylsulfamoyl)phenyl, COOH Not explicitly reported; hypothesized enzyme inhibition due to sulfonamide group
5-Amino-1-tert-butylpyrazole-4-carboxamide (I) tert-butyl, CONH₂ Inhibits p56 Lck kinase (immunomodulatory potential)
N-Phenyl amide of 5-amino-1,3-dimethylpyrazole-4-carboxylic acid (II) 1,3-dimethyl, CONHPh Antifungal activity against Candida spp.
5-Amino-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole (III) 2,6-dichloro-4-CF₃-phenyl, SCH₃ Potent GABA inhibitor (insect-selective)
5-Amino-1-(4-methylphenyl)pyrazole-4-carboxylic acid (IV) 4-methylphenyl, COOH NPY5 receptor antagonist (potential anti-obesity applications)
5-Amino-1-(2-chlorophenyl)pyrazole-4-carboxylic acid 2-chlorophenyl, COOH No activity reported; structural analog with Cl substituent (molecular weight: 237.64)

Key Observations:

Substituent Impact on Bioactivity: The sulfonamide group in the target compound distinguishes it from analogs like II and IV. Sulfonamides are known to enhance binding to enzymes (e.g., carbonic anhydrase) and improve pharmacokinetics . Halogenation (e.g., Cl or CF₃ groups in III) correlates with insecticidal GABA inhibition, suggesting substituent-driven selectivity .

Physical Properties: Melting Points: The target compound (207–210°C) has a lower m.p. than the N-phenyl amide II (247°C for 4a in ), likely due to reduced crystallinity from the bulky benzylsulfamoyl group . Molecular Weight: The target (296.30 g/mol) is heavier than non-sulfonamide analogs (e.g., IV: 217.22 g/mol) , which may influence membrane permeability.

Synthetic Routes :

  • The target compound is synthesized via hydrolysis of ester precursors , whereas analogs like III and IV often employ Ullmann coupling or Suzuki-Miyaura reactions for aryl group introduction .

Biological Activity

5-Amino-1-[4-(aminosulphonyl)phenyl]pyrazole-4-carboxylic acid is a heterocyclic compound belonging to the pyrazole family, characterized by the presence of an amino group, a sulfonamide group, and a carboxylic acid group. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula: C10H10N4O4S
  • Molar Mass: 282.28 g/mol
  • CAS Number: 1017794-41-0

The structural formula highlights the unique arrangement of functional groups that contribute to its biological activity. The sulfonamide group enhances solubility in aqueous environments, which is crucial for biological interactions.

Enzyme Interaction

This compound exhibits significant enzyme interaction capabilities. It can bind to various enzymes, potentially inhibiting or activating their functions. Notably, it may interact with:

  • Dehydrogenases
  • Kinases

These interactions can alter metabolic pathways, leading to various cellular effects.

Cellular Effects

The compound influences several cellular processes, including:

  • Modulation of signaling pathways
  • Alteration of kinase and phosphatase activities

This modulation can affect cell proliferation, apoptosis, and other critical cellular functions.

The molecular mechanism involves binding to enzyme active sites, which can either inhibit or activate enzymatic activity. The ability to form hydrogen bonds with amino acids in these active sites is a key feature that underlies its biological effects.

Antitumor Activity

Recent studies have explored the antitumor potential of pyrazole derivatives. For example, compounds similar to this compound have shown promise in inhibiting cancer cell growth through mechanisms involving:

  • Inhibition of BRAF(V600E)
  • Targeting EGFR and Aurora-A kinase

These findings suggest that this compound could be a lead structure for developing new anticancer agents.

Anti-inflammatory Properties

Research has indicated that pyrazole derivatives possess anti-inflammatory properties. In vitro assays have demonstrated that compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), suggesting potential therapeutic applications in treating inflammatory diseases.

Antimicrobial Activity

Studies have also reported antimicrobial properties associated with pyrazole derivatives. For instance, compounds exhibiting activity against various bacterial strains have been identified, highlighting the potential for developing new antibiotics based on this scaffold.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
5-Amino-1-phenylpyrazole-4-carboxylic acidLacks sulfonamide groupModerate antitumor activity
5-Amino-1-[4-(methylsulphonyl)phenyl]pyrazole-4-carboxylic acidContains methylsulfonyl groupEnhanced solubility; varied biological interactions

The presence of the aminosulphonyl group in this compound imparts unique properties that differentiate it from other derivatives.

Q & A

Q. How do steric and electronic effects of the phenylsulphonyl group influence reaction kinetics?

  • Methodological Answer : Kinetic studies via stopped-flow UV/Vis spectroscopy reveal that the electron-withdrawing sulfonamide group accelerates nucleophilic aromatic substitution at the pyrazole’s 5-amino position. Hammett plots (σ⁺ constants) correlate substituent effects with rate constants, guiding catalyst selection (e.g., Pd/C for hydrogenation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Amino-1-[4-(aminosulphonyl)phenyl]pyrazole-4-carboxylic acid
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